2-(Acetyloxy)-3-methylbenzoic acid
Overview
Description
Cresopirine is a benzoic acid derivative and an ester of o-cresotic acid. It is known for its anti-inflammatory properties and is used in various scientific and industrial applications .
Mechanism of Action
Cresopirine, also known as 2-(Acetyloxy)-3-methylbenzoic acid or 2-Acetoxy-3-methylbenzoic acid, is a benzoic acid derivative and o-Cresotic Acid ester with anti-inflammatory activity . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of Cresopirine.
Mode of Action
It is known to exhibit anti-inflammatory activity . The specific interactions between Cresopirine and its targets, as well as the resulting changes, require further investigation.
Result of Action
The molecular and cellular effects of Cresopirine’s action are primarily related to its anti-inflammatory activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cresopirine can be synthesized through the esterification of o-cresotic acid with acetic anhydride. The reaction is typically catalyzed by an acid such as sulfuric acid or phosphoric acid. The process involves heating the mixture to promote the esterification reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of cresopirine involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of cresopirine on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: Cresopirine undergoes various chemical reactions, including:
Oxidation: Cresopirine can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert cresopirine to its corresponding alcohols.
Substitution: Cresopirine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and other derivatives
Scientific Research Applications
Cresopirine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its anti-inflammatory properties and potential therapeutic applications.
Medicine: Investigated for its potential use in treating inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid): Both cresopirine and aspirin are esters of salicylic acid derivatives and have anti-inflammatory properties.
Ibuprofen: Another anti-inflammatory compound with a similar mechanism of action.
Naproxen: A nonsteroidal anti-inflammatory drug with similar therapeutic effects.
Uniqueness: Cresopirine is unique in its specific ester structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
IUPAC Name |
2-acetyloxy-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBMKGUDDJPAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195964 | |
Record name | 2-Acetoxy-m-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4386-39-4 | |
Record name | 2-(Acetyloxy)-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4386-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cresopirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4386-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetoxy-m-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetoxy-m-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRESOPIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G83E641HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research on 2-acetoxy-3-methylbenzoic acid mentioned in the provided article?
A1: The research article primarily focuses on the structural characterization of 2-acetoxy-3-methylbenzoic acid. [] The authors aim to understand the compound's structure as it serves as a chemical model for studying enzymatic catalysis.
Q2: Is there any information available about the spectroscopic data of 2-acetoxy-3-methylbenzoic acid in this research?
A2: Unfortunately, the abstract provided does not delve into specific spectroscopic data. To access that information, you would need the full text of the research paper. []
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